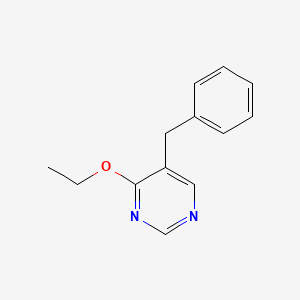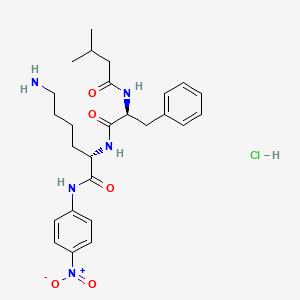
Isovaleryl-Phe-Lys-pNA HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isovaleryl-Phe-Lys-pNA HCl, also known as N-Isovaleryl-L-phenylalanyl-L-lysine-p-nitroanilide hydrochloride, is a chromogenic plasmin substrate . It is used in laboratory settings for scientific research and development .
Synthesis Analysis
The synthesis of Isovaleryl-Phe-Lys-pNA HCl can be achieved under mild conditions starting from commercially available H-Lys(Boc)-pNA and N-c~-tritylated amino acids using CF3-PyBOP as a condensating reagent . This approach was illustrated by the synthesis of the novel promising plasmin substrate isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride .Molecular Structure Analysis
The molecular formula of Isovaleryl-Phe-Lys-pNA HCl is C26H35N5O5 . Its molecular weight is approximately 497.60*36.46 g/mol .Chemical Reactions Analysis
Isovaleryl-Phe-Lys-pNA HCl is a chromogenic substrate that is used in assays involving the fibrinolytic protease plasmin . The serine proteases involved, such as thrombin and plasmin, exclusively hydrolyze peptide bonds after the basic amino acids arginine and lysine .Aplicaciones Científicas De Investigación
Plant Metabolism and Electron Transport
A study involving the role of isovaleryl-CoA dehydrogenase in plant metabolism found that this enzyme, related to isovaleryl compounds, is involved in the degradation of amino acids like lysine in plants. This process is significant for plant respiration, especially under carbon starvation, and it involves the transfer of electrons to the mitochondrial electron transport chain, emphasizing the importance of isovaleryl-related enzymes in plant biochemistry (Araújo et al., 2010).
Enzyme Hydrolysis Studies
Research on the hydrolysis of O-isovaleryl propranolol, a compound structurally related to Isovaleryl-Phe-Lys-pNA HCl, has provided insights into the enzymatic processes involving isovaleryl groups. This study, focusing on the hydrolysis rate and its stereoselectivity in various biological media, has implications for understanding the metabolism and cellular interactions of isovaleryl-containing compounds (Shameem et al., 1994).
Development of Chromogenic Substrates
Isovaleryl-Phe-Lys-pNA HCl's related compound, isovaleryl-l-phenylalanyl-l-lysine p-nitroanilide hydrochloride, was synthesized as a novel chromogenic substrate for plasmin, an important enzyme in fibrinolysis. This research provides a methodology for developing new substrates for biochemical assays, expanding the scope of applications for isovaleryl-containing peptides (Wijkmans et al., 1996).
Stability and Biostability Studies
Research into the stability of peptide nucleic acids (PNA), which are structurally related to Isovaleryl-Phe-Lys-pNA HCl, in various biological environments provides insights into the biostability and potential therapeutic applications of these compounds. The study demonstrates PNAs' resistance to enzymatic degradation, highlighting their potential as stable biomolecules in medical and biological applications (Demidov et al., 1994).
Therapeutic Potential in Isovaleric Acidemia
A study on the treatment of isovaleric acidemia, a metabolic disorder, with L-carnitine (which relates to isovaleryl compounds) showcases the importance of understanding the metabolic pathways and therapeutic interventions involving isovaleryl groups. This research provides valuable information on managing metabolic disorders associated with branched-chain amino acids (Roe et al., 1984).
Mecanismo De Acción
In assays, the hydrolysis of the chromogenic C-terminal p-nitroanilide results in the formation of p-nitroaniline, which can be followed spectrophotometrically . This is particularly advantageous in assaying both the fibrinolytic protease plasmin and the plasminogen activators, i.e., urokinase plasminogen activator (u-PA) and tissue-type plasminogen activator (t-PA), by the formation of plasmin from the zymogen plasminogen .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMYKBZAYAVSA-SJEIDVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

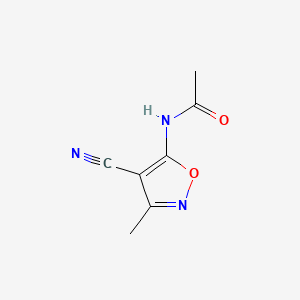
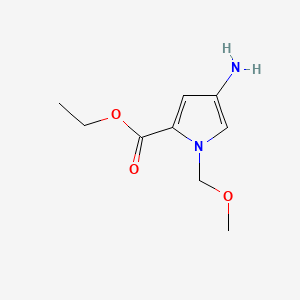

![5-Isoxazolecarboxamide,3-[(Z)-(hydroxyamino)iminomethyl]-(9CI)](/img/no-structure.png)

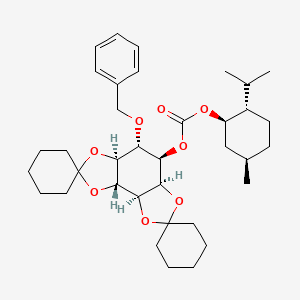

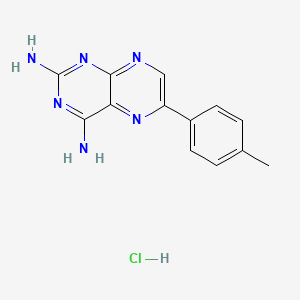
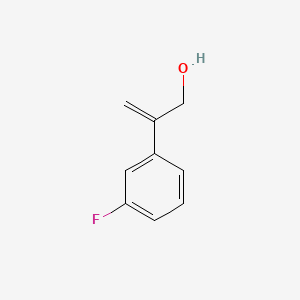
![5-Benzo[b]furanol,4-nitroso-](/img/structure/B574412.png)

